Product packaging for Betulin diacetate(Cat. No.:CAS No. 1721-69-3)

Betulin diacetate

Cat. No.: B1666925
CAS No.: 1721-69-3
M. Wt: 526.8 g/mol
InChI Key: MIROITGPMGDCGI-MQXQNARFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Lupane-Type Triterpenoids in Natural Product Research

Lupane-type triterpenoids are a class of pentacyclic triterpenes characterized by a five-ring carbon skeleton, which are widely distributed in the plant kingdom. nih.govmdpi.com Compounds such as betulin (B1666924), betulinic acid, and lupeol (B1675499) are prominent members of this family and have garnered significant attention in natural product research due to their diverse and potent biological activities. nih.gov These activities include antitumor, anti-inflammatory, and antiviral effects. nih.gov The lupane (B1675458) skeleton is a versatile scaffold for chemical modification, making it a valuable starting point for the development of new therapeutic agents. nih.gov Researchers have explored these compounds for their ability to modulate key signaling pathways involved in cancer and inflammation, such as NF-κB and various apoptotic pathways. nih.gov

Betulin is exceptionally abundant in the bark of birch trees, where its content can reach up to 30-40% of the dry weight of the outer bark. nih.govjacsdirectory.com This high availability makes it an inexpensive and readily accessible starting material for the semi-synthesis of other valuable compounds. nih.govtinkoffjournal.ru Betulin's structure features two reactive hydroxyl groups at positions C-3 and C-28, which are prime targets for chemical modification. tinkoffjournal.ru

One of the most significant semi-synthetic applications of betulin is its conversion to betulinic acid, a related natural triterpenoid (B12794562) that is much less abundant but often more biologically active. nih.govtinkoffjournal.ru The synthesis typically involves the selective oxidation of the primary hydroxyl group at C-28 of betulin to a carboxylic acid. nih.gov Similarly, betulin serves as the direct precursor for betulin diacetate through an acetylation reaction, where both the C-3 and C-28 hydroxyl groups are converted to acetate (B1210297) esters. jacsdirectory.comnih.gov This process is often employed not only to create a new chemical entity but also to modulate the parent compound's properties. biosynth.com

The derivatization of betulin leads to compounds with distinct properties. A comparison between betulin, betulinic acid, and this compound reveals key differences in their biological profiles.

Betulin (BE): The parent compound, while possessing some biological activities such as anti-inflammatory and antitumor effects, is often considered less potent than its derivatives. tinkoffjournal.runih.gov Its use is frequently limited by very low solubility in water and poor bioavailability. nih.govdntb.gov.ua

Betulinic Acid (BA): This derivative, which features a carboxylic acid group at C-28, often exhibits more potent and specific biological activities, particularly as an anticancer agent against various cell lines, including melanoma. nih.govresearchgate.net It has been shown to induce apoptosis in cancer cells with greater efficacy than betulin. nih.gov However, like betulin, it suffers from poor solubility, which hampers its clinical development. frontiersin.org

This compound (BDA): The acetylation of betulin's hydroxyl groups to form this compound alters its lipophilicity. biosynth.com This modification can lead to enhanced solubility in certain solvents and improved bioavailability compared to betulin. biosynth.comchemimpex.com While some studies suggest this compound may have different or sometimes less potent direct cytotoxicity compared to betulinic acid, its altered physicochemical properties make it a compound of interest for different formulation and delivery strategies. enu.kz For instance, some research indicates that this compound is a potent inhibitor of alphavirus replication. helsinki.fi

Table 1: Comparative Properties of Betulin and Its Derivatives


CompoundKey Functional Group(s)Primary SourceNotable Biological ActivityKey Limitation
BetulinC-3 and C-28 Hydroxyl (-OH)Abundant in Birch BarkAnti-inflammatory, Precursor for derivatives mdpi.comPoor solubility and bioavailability nih.gov
Betulinic AcidC-3 Hydroxyl (-OH), C-28 Carboxylic Acid (-COOH)Low abundance in nature; semi-synthesized from Betulin mdpi.comPotent anticancer and anti-HIV activity [11, 31]Poor solubility
This compoundC-3 and C-28 Acetate (-OAc)Semi-synthesized from BetulinAnti-inflammatory, Antiviral (Alphavirus) [3, 30]Variable activity, requires further investigation nih.gov

Historical Context of this compound in Drug Discovery

The study of betulin dates back to 1788 when it was first isolated by Lowitz. tinkoffjournal.ruHowever, it was the discovery of the potent anti-melanoma activity of its derivative, betulinic acid, in 1995 that significantly spurred research into the entire family of lupane triterpenoids. researchgate.netThis compound emerged as part of this broader investigation into betulin derivatives. Early synthetic work focused on simple esterifications, like acetylation, as a straightforward method to modify betulin's structure. jacsdirectory.comresearchgate.netThe synthesis of this compound was described as a method to create a more soluble and potentially more active form of betulin, with early research exploring its various biological properties, including anti-inflammatory, hepatoprotective, and anticancer effects. jacsdirectory.comsibran.ruIt has also been investigated as an anti-AIDS agent. medchemexpress.com

Rationale for Academic Investigation of this compound

The academic pursuit of this compound is driven by two primary objectives common in medicinal chemistry: enhancing the therapeutic effects of a natural product and overcoming its inherent pharmacological limitations.

Chemical modification is a cornerstone of drug development, aimed at optimizing the biological activity of a lead compound. nih.govFor betulin, derivatization into esters, amides, and other forms is a common strategy to improve its therapeutic profile. nih.govmdpi.comThe acetylation to form this compound is a prime example of this approach. This structural change modifies the molecule's interaction with biological targets. biosynth.comFor example, studies have shown that 3,28-di-O-acetylbetulin was the most potent derivative against the Semliki Forest virus (SFV) among a series of tested compounds. helsinki.fiThe introduction of acetyl groups can alter the molecule's polarity and hydrogen bonding capacity, potentially leading to improved binding affinity with specific enzymes or receptors and resulting in enhanced or novel pharmacological activities. biosynth.commdpi.com

A major obstacle in the clinical application of many natural products, including betulin and betulinic acid, is their poor aqueous solubility and consequently low bioavailability. dntb.gov.uanih.govBetulin is practically insoluble in water, which severely limits its absorption and therapeutic efficacy. nih.govmdpi.comChemical derivatization is a key strategy to overcome this challenge. nih.govThe conversion of betulin's hydroxyl groups to acetate esters in this compound increases its lipophilicity and can improve its solubility in organic solvents and lipid-based formulations. biosynth.comchemimpex.comThis enhancement is believed to facilitate better absorption and transport across biological membranes, thereby increasing bioavailability compared to the parent compound. biosynth.comchemimpex.comResearch continues to explore formulations, such as composites with arabinogalactan (B145846), to further improve the delivery and efficacy of betulin esters like this compound.

Table 2: Selected Research Findings on the Biological Activity of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H54O4 B1666925 Betulin diacetate CAS No. 1721-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-21(2)24-12-17-34(20-37-22(3)35)19-18-32(8)25(29(24)34)10-11-27-31(7)15-14-28(38-23(4)36)30(5,6)26(31)13-16-33(27,32)9/h24-29H,1,10-20H2,2-9H3/t24-,25+,26-,27+,28-,29+,31-,32+,33+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIROITGPMGDCGI-MQXQNARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244307
Record name Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1721-69-3
Record name Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1721-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betulin diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betulin diacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lup-20(29)-ene-3,28-diol, 3,28-diacetate, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lup-20(29)-ene-3,28-diol, diacetate, (3β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETULIN DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2YW502S1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications

Extraction and Isolation from Natural Sources

The journey to synthesizing betulin (B1666924) diacetate begins with the efficient extraction of betulin from the bark of trees such as Betula pendula Roth. sibran.rujacsdirectory.com Various methods have been developed to isolate this precursor, ranging from simple solvent extraction to more advanced, intensified techniques. nih.govplos.org

The efficiency of betulin extraction is highly dependent on the chosen methodology and the optimization of its parameters. Ultrasonic-assisted extraction (UAE) using ethanol (B145695) has emerged as a green and effective method. mdpi.comnih.gov Researchers employ statistical tools like the response surface methodology (RSM) to fine-tune critical process variables, thereby maximizing the extraction output. mdpi.comnih.govresearchgate.net

Key parameters that are systematically optimized include solvent concentration, the ratio of solid (birch bark) to solvent, extraction temperature, and duration. mdpi.comresearchgate.net One study identified the solid-to-solvent ratio as the most impactful variable on the yield. mdpi.comnih.gov Through RSM, a set of optimal conditions was determined, demonstrating the precision of this optimization approach. mdpi.com Other techniques to intensify the extraction process include microwave-assisted extraction and supercritical fluid extraction. mdpi.comwoodresearch.sk

Table 1: Optimized Conditions for Ultrasonic-Assisted Ethanol Extraction of Betulin

ParameterOptimized Value
Ethanol Concentration65%
Solid-to-Solvent Ratio1:25
Extraction Temperature30 °C
Extraction Time30 min
Predicted Betulin Yield 92.86 ± 1.5%
Observed Betulin Yield 92.67 ± 2.3%

This table presents data from an optimized ultrasonic-assisted extraction process for betulin from Betula platyphylla Suk. bark, as detailed in the cited research. mdpi.comnih.govresearchgate.net

Strategies to optimize the yield of betulin are diverse, with outcomes varying significantly based on the applied technique. While standard extraction with organic solvents like ethanol, methanol, or chloroform (B151607) typically yields 20% to 40% of triterpenes from the outer birch bark, more advanced and optimized methods can achieve substantially higher returns. nih.govmdpi.commdpi.com

Table 2: Comparison of Betulin Extraction Yields by Method

Extraction MethodReported YieldSource
Standard Organic Solvent Extraction20% - 40% mdpi.com
Four-Step Processing Technique51% mdpi.com
Optimized Ultrasonic-Assisted Ethanol Extraction92.67% mdpi.com
Combined Extraction and Acylation (Acetic Acid)~50% (of product mass) sibran.ru

This table compares the reported yields of betulin using different extraction strategies. sibran.rumdpi.com

Chemical Synthesis of Betulin Diacetate

This compound is synthesized via the acylation of betulin. sibran.ru This chemical reaction targets the primary and secondary hydroxyl groups on the betulin molecule, replacing the hydrogen atoms with acetyl groups. nih.gov

The acetylation of betulin to form this compound can be achieved using several methods, which differ in their reagents, reaction conditions, and catalysts.

A conventional and widely documented method for synthesizing this compound involves the use of acetic anhydride (B1165640), often in combination with acetic acid. sibran.runih.gov This process typically requires heating the mixture of betulin and the acetylating agents under reflux for a period of two to five hours to complete the reaction. nih.gov

An alternative approach combines the extraction and acetylation into a single step by treating the raw birch bark directly with acetic acid. sibran.ru In this method, the acid acts as both a solvent to extract the betulin and a reagent to acylate it. sibran.ru Studies have shown that with this combined method, the yield of acylation products can reach approximately 50% of the air-dried birch bark mass when the reaction is carried out for over 8 hours. sibran.ru The duration of the reaction significantly influences the product composition; increasing the acetylation time from 30 minutes to 18 hours raised the concentration of this compound in the final product from 33% to 84%. sibran.ru

The choice of catalyst is critical. Using a strong acid like sulfuric acid in conjunction with acetic anhydride can cause an undesirable side reaction, leading to the isomerization of betulin into allobetulin (B154736) derivatives instead of the target this compound. sphinxsai.com This issue can be circumvented by using a milder acid catalyst, such as orthophosphoric acid, which promotes the desired diacetylation without inducing isomerization. sphinxsai.com

To avoid the harsh conditions and potential side reactions associated with traditional methods, milder acetylating agents have been investigated. Tetraacetylglycoluril (TAGU) has been successfully used as a mild reagent for the O-acetylation of betulin. sphinxsai.comsphinxsai.com This method can be performed under significantly gentler conditions than refluxing with acetic anhydride.

Two primary approaches using TAGU have been developed:

Classical Method: Betulin is dissolved in a solvent like chloroform and stirred with TAGU in the presence of para-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds at 70°C for 2 hours, yielding this compound with an 89% yield. sphinxsai.com

Mechanochemical Method: This solvent-free approach involves grinding a mixture of betulin, TAGU, and p-TsOH at room temperature. The reaction is remarkably fast, achieving completion in just 5 to 15 minutes and resulting in an 83% yield of pure this compound after recrystallization. sphinxsai.comsphinxsai.com

These mild methods offer high efficiency and significantly reduced reaction times, presenting a convenient alternative for the synthesis of this compound. sphinxsai.comsphinxsai.com

Table 3: Comparison of Mild Acylation Methods for Betulin using Tetraacetylglycoluril (TAGU)

MethodReagentsCatalystSolventTemperatureTimeYield
ClassicalBetulin, TAGUp-TsOHChloroform70 °C2 hours89%
MechanochemicalBetulin, TAGUp-TsOHDioxane (for grinding)Room Temp.5 - 15 min83%

This table summarizes and compares the reaction conditions and yields for the synthesis of this compound using TAGU as a mild acetylating agent. sphinxsai.comsphinxsai.com

Acylation of Betulin: Reaction Conditions and Catalysts

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers an alternative, often more efficient and environmentally friendly, route for chemical transformations. In the context of this compound, mechanochemical methods have been explored for the acylation of betulin. One notable approach involves the solid-state grinding of betulin with an acetylating agent, 1,3,4,6-tetraacetylglycoluril (TAGU), in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH). sphinxsai.com This solvent-free or low-solvent (liquid-assisted grinding) method significantly reduces reaction times compared to classical solution-based syntheses. sphinxsai.com

The reaction is performed by grinding the mixture of betulin, TAGU, and p-TsOH at room temperature. sphinxsai.com This process can achieve high yields of this compound in as little as 5 to 15 minutes. sphinxsai.com The efficiency of mechanochemical activation allows for a rapid and convenient O-acetylation of both hydroxyl groups on the betulin scaffold. sphinxsai.com While research into mechanochemical synthesis has also focused on creating cocrystals of betulin with various acids to improve solubility, the direct acetylation highlights the technique's utility in forming covalent derivatives like this compound. matec-conferences.orgresearchgate.net

Table 1: Mechanochemical Acetylation of Betulin
ReactantsCatalystMethodReaction TimeYieldReference
Betulin, 1,3,4,6-tetraacetylglycoluril (TAGU)p-Toluenesulfonic acid (p-TsOH)Grinding at room temperature5-15 minutes83% sphinxsai.com

Conversion Pathways from Betulin to this compound

The conversion of betulin to this compound is a fundamental acetylation reaction targeting the primary C-28 and secondary C-3 hydroxyl groups. Several established methods exist for this transformation.

A common and straightforward method involves heating betulin under reflux in a mixture of acetic anhydride and acetic acid. nih.gov This procedure effectively acylates both hydroxyl groups to furnish betulin-3,28-diacetate. nih.gov Another approach utilizes acetic anhydride in the presence of a base like pyridine (B92270) to catalyze the reaction. researchgate.net

Researchers have also developed methods that combine the extraction of betulin from birch bark with the acylation step. One such method involves treating raw birch bark with acetic and propionic acids at their boiling points, which simultaneously extracts the betulin and converts it to its diacyl derivative. sibran.ru A more optimized version uses a mixture of acetic anhydride (64%) and acetic acid (36%) at 130°C for 48 hours, leading to a total conversion of the extracted betulin into this compound with high purity and yield. jacsdirectory.com

A milder and more convenient laboratory-scale method employs 1,3,4,6-tetraacetylglycoluril (TAGU) as the acetylating agent with para-toluenesulfonic acid as a catalyst. This reaction proceeds efficiently at room temperature in solvents like chloroform or dioxane over a period of about two hours. sphinxsai.com The use of orthophosphoric acid instead of sulfuric acid as a catalyst in reactions with boiling acetic anhydride has also been shown to prevent the isomerization of betulin to allobetulin, thereby yielding only the desired 3,28-diacetate of betulin. sphinxsai.com

Table 2: Comparison of Synthesis Pathways to this compound
ReagentsConditionsKey FeatureReference
Acetic anhydride, acetic acidReflux, 2-5 hoursStandard, effective acylation nih.gov
Acetic anhydride (64%), acetic acid (36%)On birch bark, 130°C, 48 hoursCombined extraction and synthesis jacsdirectory.com
1,3,4,6-tetraacetylglycoluril (TAGU), p-TsOHRoom temperature, 2 hoursMild and convenient lab method sphinxsai.com
Acetic anhydride, orthophosphoric acidBoilingPrevents isomerization to allobetulin sphinxsai.com

Advanced Derivatization Strategies of this compound

This compound serves as a crucial intermediate for the synthesis of more complex derivatives designed for pharmacological studies. Its protected hydroxyl groups allow for selective modifications at other positions of the triterpenoid (B12794562) skeleton.

Selective Deacetylation Techniques

The ability to selectively remove one of the two acetyl groups from this compound is critical for synthesizing dissymmetric molecules, such as betulin-3-acetate (B2827622) or betulin-28-acetate. These mono-protected intermediates are valuable for further chemical modifications.

One established method for selective deacetylation involves the use of aluminum isopropoxide. This reagent can selectively hydrolyze the C-28 ester group to yield betulin-3-acetate, which is a key precursor in the synthesis of betulinic acid. nih.gov

A different approach utilizes magnesium methoxide (B1231860) for the selective deprotection of alkyl esters. acs.org By carefully controlling the stoichiometry of the magnesium methoxide reagent, it is possible to achieve selective cleavage of the primary acetate (B1210297) at the C-28 position while leaving the secondary acetate at the C-3 position intact. acs.org This mild reagent has proven effective for the selective deprotection of complex natural products, including this compound. acs.org The selective acetylation of betulin itself, often using an equimolar amount of acetic anhydride, can also yield mono-acetylated products like 28-O-acetylbetulin, but this route can also produce some of the diacetylated byproduct. mdpi.commdpi.com

Introduction of Diverse Pharmacophores for Structure-Activity Relationship Studies

To explore and optimize the biological activities of the betulin scaffold, chemists introduce various pharmacophores—molecular features responsible for a drug's pharmacological action. These modifications are essential for conducting structure-activity relationship (SAR) studies, which aim to identify how different chemical structures influence biological efficacy. nih.govnih.gov this compound, or its selectively deacetylated derivatives, often serve as the starting point for these synthetic explorations.

The introduction of an acetylene (B1199291) (alkyne) functionality into the betulin framework has been shown to produce compounds with significant cytotoxic activity against various cancer cell lines. mdpi.comnih.gov These derivatives are typically synthesized by reacting a mono-protected betulin derivative (e.g., 28-O-acetylbetulin) with an acetylenic acid, such as propiolic acid, via Steglich esterification. nih.govresearchgate.net The reaction is commonly carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govresearchgate.net

The synthesis pathway often involves the selective acetylation of betulin's primary hydroxyl group to get 28-O-acetylbetulin, followed by the esterification of the C-3 hydroxyl group with the desired acetylenic acid. mdpi.com Alternatively, this compound can be selectively deacetylated at the C-28 position, and the resulting betulin-3-acetate can be modified at the now-free primary hydroxyl group. The presence of the terminal alkyne group not only acts as a pharmacophore itself but also serves as a chemical handle for further modifications, such as click chemistry. mdpi.com

Triazole rings are considered important pharmacophores and are often introduced into bioactive molecules to enhance their pharmacological profiles. mdpi.comnih.gov In the context of betulin derivatives, triazole hybrids are synthesized from acetylenic precursors via the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction. mdpi.comresearchgate.net

The process begins with the synthesis of an acetylenic derivative of betulin, as described in the previous section. This alkyne-containing betulin derivative is then reacted with an organic azide (B81097) in the presence of a copper(I) catalyst (e.g., from CuSO₄ and a reducing agent) to form a stable 1,2,3-triazole ring. researchgate.netmdpi.com This reaction is highly efficient and allows for the creation of a diverse library of betulin-triazole hybrids by varying the substituent on the organic azide. mdpi.comnih.gov These hybrid molecules have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. mdpi.comnih.gov

Table 3: Derivatization of the Betulin Scaffold
Derivative TypeKey Synthetic StepPrecursorPurpose/ActivityReference
Acetylenic DerivativesSteglich esterification with propiolic acid28-O-acetylbetulinCytotoxic agents for SAR studies mdpi.comnih.gov
Triazole Hybrids1,3-dipolar cycloaddition (Click Chemistry)Acetylenic betulin derivativesAnticancer, antiviral, antibacterial agents researchgate.netmdpi.comnih.gov
Phosphonate (B1237965) Derivatives

The introduction of a phosphonate group into the this compound structure has been a subject of scientific inquiry, leading to the development of new derivatives. A key synthetic route involves the Michaelis-Arbuzov reaction. nih.gov

The synthesis begins with betulin (1), which is first converted to 3β,28-diacetoxy-30-bromo-lup-20(29)-ene (2). This bromo-derivative serves as the direct precursor for the phosphorylation step. The reaction of compound (2) with triethyl phosphite (B83602) proceeds via the Michaelis-Arbuzov reaction to yield the betulin phosphonate derivative, 3β,28-diacetoxy-30-diethoxyphosphoryl-lup-20(29)-ene (3), in good yield (76%). nih.gov This method successfully installs a phosphonate group at the C-30 position of the this compound backbone. nih.gov

Further research has explored the synthesis of other phosphonate derivatives, including those with the phosphonate group at the vinyl C-29 position, which has shown different biological activity profiles compared to the C-30 allyl isomer. mdpi.com While many studies focus on derivatives of betulin or betulinic acid, the use of the diacetate form is crucial for directing the reaction to other parts of the molecule, such as the isopropenyl group. nih.govjacsdirectory.com

Table 1: Synthesis of this compound Phosphonate Derivative

Starting MaterialReagentReactionProductYieldReference
3β,28-diacetoxy-30-bromo-lup-20(29)-eneTriethyl phosphiteMichaelis-Arbuzov reaction3β,28-diacetoxy-30-diethoxyphosphoryl-lup-20(29)-ene76% nih.gov
Sulphur-containing Derivatives

This compound serves as a versatile starting material for creating various sulphur-containing derivatives, including thiosemicarbazones and sulfonium (B1226848) derivatives. jacsdirectory.comnih.govnih.gov

One prominent pathway involves the synthesis of thiosemicarbazones. The process begins with the full acetylation of betulin's hydroxyl groups at C-3 and C-28 to form this compound (3-O,28-O-acetyl-betulin). nih.gov This is followed by a selective deacetylation at the C-28 position, yielding 3-O-acetyl-betulin. The free hydroxyl group at C-28 is then oxidized to a carbonyl group. After deacetylation at C-3, the resulting aldehyde can be reacted with various thiosemicarbazides to produce a series of betulin derivatives containing a thiosemicarbazone moiety at the C-28 position. nih.gov

Another class of sulphur-containing derivatives is S-alkylated sulfonium compounds. This synthesis utilizes a thiol-ene click reaction. The modification enhances the cationic nature of the molecule, which can lead to improved biological properties such as antibacterial efficacy. nih.gov These synthetic strategies demonstrate how the protection of hydroxyl groups in this compound facilitates targeted modifications at other positions to incorporate sulphur-containing functional groups.

Table 2: Synthesis of Sulphur-containing Betulin Derivatives

Derivative ClassKey Intermediate from this compoundReaction TypeFunctional Group IntroducedReference
Thiosemicarbazones3-O-Acetyl-28-oxo-betulinCondensationThiosemicarbazone at C-28 nih.gov
Sulfonium DerivativesBetulinThiol-ene click reactionS-alkylated sulfonium group nih.gov
Amino Derivatives

The synthesis of amino derivatives from this compound provides a pathway to novel compounds, particularly nitrogen-containing heterocyclic structures like triazoles. jacsdirectory.comiaea.org The use of this compound as the starting material is advantageous as the acetyl groups protect the C-3 and C-28 hydroxyls, allowing for selective modification of the isopropenyl side chain. jacsdirectory.com

A well-documented method involves a multi-step synthesis to create triazole conjugates. The key steps are:

Bromination : this compound is brominated at the allylic C-30 position. iaea.orgresearchgate.net

Azidation : The resulting bromo-derivative undergoes a substitution reaction with sodium azide to produce a 30-azidobetulin derivative. iaea.orgresearchgate.net

Cycloaddition : The azide intermediate is then reacted with various organic alkynes through a Huisgen 1,3-dipolar cycloaddition reaction. This "click chemistry" step efficiently forms the 1,2,3-triazole ring. iaea.orgresearchgate.net

This synthetic sequence has been used to create a library of new conjugates of this compound with differently substituted triazoles, demonstrating the utility of the diacetate precursor in generating complex amino derivatives. iaea.org

Table 3: Synthesis of Triazole Derivatives from this compound

StepIntermediateReactionProductReference
1This compoundBromination30-Bromo-betulin diacetate iaea.orgresearchgate.net
230-Bromo-betulin diacetateSubstitution with NaN₃30-Azido-betulin diacetate iaea.orgresearchgate.net
330-Azido-betulin diacetateHuisgen 1,3-dipolar cycloaddition with alkynesSubstituted triazole conjugates of this compound iaea.orgresearchgate.net

Pharmacological Activities and Molecular Mechanisms

Antineoplastic and Cytotoxic Mechanisms in Cancer Biology

Betulin (B1666924) diacetate exerts its antineoplastic and cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells. medchemexpress.comenu.kz

A fundamental mechanism by which betulin diacetate combats cancer is through the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or unwanted cells. nih.govnih.gov Derivatives of betulin have been shown to be effective in this regard. nih.gov

The apoptotic process induced by betulin and its derivatives is often dependent on the activation of a cascade of enzymes known as caspases. mdpi.com Specifically, the activation of caspase-9 and caspase-3 is a recurring observation in response to treatment with betulin-related compounds. nih.govnih.gov Caspase-9 is an initiator caspase, often triggered by internal cellular stress, while caspase-3 is an executioner caspase responsible for carrying out the final steps of apoptosis. nih.govnih.gov The activation of both caspase-3 and -7 has been observed in mechanistic studies of betulin derivatives. nih.gov

Research Highlight: In studies involving betulin, the sequential activation of caspase-9 and then caspase-3/-7 was observed following mitochondrial events, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Downregulation of caspase-9 through siRNA was shown to effectively reduce this PARP cleavage and caspase-3 activation. nih.gov

A critical event in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm. Betulin has been shown to induce depolarization of the mitochondrial membrane potential and the subsequent release of cytochrome c. nih.gov This release is a key step that leads to the activation of the caspase cascade. nih.govnih.gov

Research Highlight: Kinetic analyses have demonstrated that the depolarization of the mitochondrial membrane and the release of cytochrome c can occur as early as 30 minutes after treatment with betulin. nih.gov Interestingly, unlike its derivative betulinic acid, betulin itself does not directly trigger cytochrome c release in isolated mitochondria, suggesting an indirect mechanism of action. nih.gov

The Bcl-2 family of proteins are central regulators of mitochondrial-mediated apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. nih.govnih.govresearchgate.neteurekaselect.com Betulin and its derivatives have been found to modulate the expression and function of these proteins. mdpi.com A key mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Research Highlight: Treatment with betulin has been observed to cause the rapid translocation of Bax and Bak, two pro-apoptotic proteins, to the mitochondria. nih.gov This translocation is a crucial step in initiating mitochondrial outer membrane permeabilization. Furthermore, betulinic acid has been shown to suppress the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. medicinacomplementar.com.br

ParameterObservationCell Line(s)Reference
Caspase ActivationSequential activation of caspase-9 and caspase-3/-7.HeLa nih.gov
Mitochondrial DamageDepolarization of mitochondrial membrane potential and cytochrome c release.HeLa nih.gov
Bcl-2 Family ModulationRapid translocation of Bax and Bak to mitochondria.HeLa nih.gov
Bcl-2 Family ModulationDownregulation of Bcl-2 and Bcl-xL expression.Multiple Myeloma (U266) medicinacomplementar.com.br

In addition to inducing apoptosis, this compound and related compounds can inhibit cancer cell proliferation by causing cell cycle arrest, preventing cells from progressing through the phases of division. researchgate.net

One of the key phases where cell cycle arrest is induced by betulin is the G0/G1 phase. mdpi.com This prevents the cell from entering the S phase, where DNA replication occurs. Studies on betulin have shown that it can induce G0/G1 phase arrest in metastatic colorectal cancer cells. mdpi.comresearchgate.net This effect is often associated with the downregulation of key regulatory proteins of the G0/G1 phase, such as cyclin D1 and CDK4. mdpi.com

Research Highlight: In both CT26 and HCT116 colorectal cancer cell lines, betulin treatment led to an increased percentage of cells in the G0/G1 phase. mdpi.com This arrest was linked to the activation of AMPK (AMP-activated protein kinase) and the subsequent reduction in the expression of the cyclin D1/CDK4 complex. mdpi.com

Cell LineEffect of BetulinMolecular MechanismReference
CT26Increased percentage of cells in G0/G1 phase (from 53% to 60%).AMPK activation, reduced cyclin D1/CDK4 expression. mdpi.com
HCT116Increased percentage of cells in G0/G1 phase (from 54% to 63%).AMPK activation, reduced cyclin D1/CDK4 expression. mdpi.com

Cell Cycle Arrest

G2/M Phase Arrest

While direct studies on the effect of this compound on the cell cycle are limited in the available scientific literature, extensive research on its parent compound, betulinic acid, provides significant insights into this mechanism. Betulinic acid has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. For instance, in colon cancer cells, betulinic acid treatment leads to a dose-dependent increase in the percentage of cells in the G2/M phase, which is associated with an upregulation of the MT1G gene. nih.govnih.gov This arrest is often linked to the modulation of key cell cycle regulatory proteins. In human lung carcinoma H460 cells, betulinic acid-induced G2/M arrest is accompanied by alterations in the expression of cyclins and cyclin-dependent kinases. nih.gov Similarly, in human leukemia U937 cells, betulinic acid causes an accumulation of cells in the G2/M phase, a process that is dependent on the generation of reactive oxygen species (ROS). nih.gov

Inhibition of Topoisomerase I and II

This compound's precise impact on topoisomerase I and II is not extensively detailed in the reviewed literature. However, studies on the closely related compound, betulinic acid, have established it as a potent inhibitor of topoisomerase I. researchgate.netnih.gov Betulinic acid acts as a catalytic inhibitor, preventing the interaction between topoisomerase I and DNA, which in turn blocks the formation of the "cleavable complex". nih.govnih.gov This mechanism is distinct from topoisomerase poisons like camptothecin, which stabilize this complex. The inhibitory action of betulinic acid against topoisomerase I is a critical aspect of its anticancer properties. researchgate.net

Furthermore, research has indicated that derivatives of betulinic acid can also act as potent inhibitors of topoisomerase II. nih.gov These derivatives have been found to be catalytic inhibitors of topoisomerase II activity. nih.gov While these findings are significant, direct evidence specifically demonstrating the inhibitory activity of this compound on either topoisomerase I or II is not explicitly available in the provided search results.

Influence on Reactive Oxygen Species (ROS) Levels in Cancer Cells

The modulation of intracellular reactive oxygen species (ROS) levels is a key mechanism through which certain anticancer agents exert their effects. In the context of betulin-related compounds, the induction of ROS has been identified as a significant factor in their cytotoxic activity. nih.govnih.gov For example, treatment of cancer cells with betulin has been shown to generate ROS in a time- and dose-dependent manner. nih.gov This increase in ROS can lead to oxidative stress, which in turn can trigger apoptotic pathways. nih.govmdpi.comyoutube.com

Specifically for betulinic acid, studies have demonstrated that its anticancer effects are often mediated through the generation of ROS. In human leukemia cells, the accumulation of ROS following betulinic acid treatment is a critical signaling event that initiates G2/M phase arrest and apoptosis. nih.gov Similarly, in breast cancer cells, some betulin derivatives have been observed to increase oxidative stress. nih.gov The cytostatic activity of certain metal complexes incorporating betulin-like ligands has also been linked to the production of reactive oxygen species. mdpi.com While these findings strongly suggest that the manipulation of ROS levels is a common mechanistic pathway for this class of compounds, direct experimental data quantifying the specific influence of this compound on ROS levels in cancer cells is not detailed in the available search results.

Anti-proliferative Activity against Specific Cancer Cell Lines

This compound has been noted for its anti-cancer activity. medchemexpress.com While specific IC50 values for this compound are not consistently available across all tested cell lines in the provided literature, extensive research on its precursor, betulin, and its primary derivative, betulinic acid, demonstrates significant anti-proliferative effects against a range of cancer cell lines.

Derivatives of betulin have shown notable activity against various leukemia cell lines. In a study evaluating a series of betulin acid ester derivatives, anti-proliferative activity was observed against the MV4-11 leukemia cell line. mdpi.com For the K-562 chronic myelogenous leukemia cell line, betulinic acid has demonstrated cytotoxicity with a reported IC50 value of 21.26 µg/mL after 24 hours of treatment. nih.gov The Jurkat T-cell leukemia line is a commonly used model in cancer research. ebiohippo.comnih.govebi.ac.uk

The following table summarizes the available anti-proliferative data for compounds related to this compound against leukemia cell lines.

CompoundCell LineIC50 ValueCitation
Betulinic AcidK-56221.26 µg/mL (24h) nih.gov

The anti-proliferative effects of betulinic acid and its derivatives have been evaluated in several breast cancer cell lines. Betulinic acid has shown cytotoxic activity against MCF-7 cells with an IC50 value of 13.5 µg/mL. nih.gov In another study, the IC50 of betulinic acid was reported as 18.411 µM for MCF-7 and 20.465 µM for MDA-MB-231 cells. nih.gov Furthermore, a study on betulin sulfonamides reported IC50 values for precursor betulin derivatives against a panel of breast cancer cell lines, including MCF-7, MDA-MB-231, HS578T, and T47D. nih.gov The HS578T cell line is another model for breast carcinoma. ebi.ac.uk

Below is a table of IC50 values for betulinic acid and related derivatives against various breast cancer cell lines.

CompoundCell LineIC50 ValueCitation
Betulinic AcidMCF-713.5 µg/mL nih.gov
Betulinic AcidMCF-718.411 µM nih.gov
Betulinic AcidMDA-MB-23120.465 µM nih.gov
Betulin derivative 13MCF-7~14-23 µM nih.gov
Betulin derivative 15MCF-7~10-18 µM nih.gov
Betulin derivative 13MDA-MB-231>23 µM nih.gov
Betulin derivative 15MDA-MB-231>18 µM nih.gov
Betulin derivative 13HS578T>23 µM nih.gov
Betulin derivative 15HS578T>18 µM nih.gov
Betulin derivative 13T47D~14-23 µM nih.gov
Betulin derivative 15T47D~10-18 µM nih.gov

The anti-proliferative activity of betulinic acid has also been documented in pancreatic cancer cells. In one study, betulinic acid was found to inhibit the proliferation of pancreatic cancer cells, and for the PANC-1 cell line, the 48-hour IC50 value was determined to be 27.57 µM, while for BxPC-3 it was 22.47 µM. nih.govnih.gov These findings highlight the potential of betulin-related compounds in targeting pancreatic malignancies. However, specific data on the anti-proliferative activity of this compound against pancreatic cancer cell lines were not available in the provided search results.

CompoundCell LineIC50 Value (48h)Citation
Betulinic AcidPANC-127.57 µM nih.gov
Betulinic AcidBxPC-322.47 µM nih.gov
Hepatoma

Scientific investigations into the specific effects of this compound on hepatoma cell lines, such as HepG2, are limited in currently available literature. However, studies on the parent compound, Betulin, have shown that it can induce apoptosis in human hepatoma HepG2 cells. nih.gov Research has also demonstrated that Betulin and its derivative, Betulinic acid, can offer protective effects against certain types of cellular stress in HepG2 cells, indicating that triterpenes of this class interact with pathways relevant to liver cell health and disease. nih.gov Further investigation is required to determine if this compound exhibits similar or distinct mechanisms of action in hepatocellular carcinoma.

Glioma

The molecular mechanisms of this compound against glioma, the most malignant type of brain tumor, are not yet extensively detailed in published research. Studies have primarily focused on the parent compounds. Betulin has demonstrated antiproliferative effects against rat glioma (C6) cells. nih.gov Furthermore, Betulinic acid has been shown to inhibit proliferation and induce apoptosis in glioblastoma cells by downregulating NF-κB activation and inhibiting the pro-survival transcription factor Sp1. nih.govresearchgate.net Given that Betulinic acid can cross the blood-brain barrier, derivatives like this compound are considered compounds of interest, but specific research into their efficacy and mechanisms in glioma models is needed. researchgate.net

Ovarian Cancer

Investigations into the specific anticancer properties of this compound against ovarian cancer are emerging. While direct mechanistic studies on this compound are not widely available, research on closely related derivatives provides insight into potential activity. For instance, synthetic propynoyl derivatives of Betulin have shown potent cytotoxic activities against ovarian cancer cell lines SK-OV-3 and OVCAR-3, with some derivatives demonstrating IC50 values as low as 0.19 µM. nih.gov These active derivatives were found to disrupt the mitochondrial membrane potential, leading to cell death. nih.gov The parent compound, Betulinic acid, has been shown to induce apoptosis in A2780 human ovarian cancer cells through both mitochondria-dependent and -independent pathways, involving the activation of caspases-3, -8, and -9, and modulating the expression of Bax and Bcl-2 proteins. nih.govnih.gov These findings suggest that modifications of the Betulin scaffold can produce potent anti-ovarian cancer agents, warranting specific investigation into the effects of this compound.

Cervical Cancer (e.g., HeLa)

While this compound has been identified as possessing anti-cancer activity, specific studies detailing its molecular mechanism in cervical cancer cells like HeLa are not prevalent in the current body of scientific literature. The related compound, Betulinic acid, has been studied more extensively in this context. It has been shown to be highly effective against the HeLa cell line, inducing apoptosis in a dose- and time-dependent manner. nih.gov The mechanisms of Betulinic acid involve triggering both the endoplasmic reticulum stress pathway and the ROS-mediated mitochondrial pathway. nih.govciteab.com This is characterized by the up-regulation of the pro-apoptotic Bax gene and the down-regulation of the anti-apoptotic Bcl-2 gene. nih.gov Further research is necessary to elucidate whether this compound acts via similar or different pathways in cervical cancer cells.

Prostate Cancer (e.g., Du-145)

This compound has been evaluated for its cytotoxic activity against the androgen-independent human prostate cancer cell line Du-145. In a cytotoxicity assay using the sulforhodamine B (SRB) method, this compound exhibited a 50% growth inhibition (GI50) value of greater than 10 μg/mL after a 48-hour incubation period. medchemexpress.com

While detailed mechanistic studies on this compound in prostate cancer are limited, research on the closely related Betulinic acid provides context. Betulinic acid has been shown to inhibit the proliferation of prostate cancer cells, including Du-145, and induce apoptosis. researchgate.net One of its identified mechanisms involves the inhibition of deubiquitinase (DUB) activity, leading to an accumulation of poly-ubiquitinated proteins and apoptotic cell death specifically in cancer cells. researchgate.net It is also known to suppress the growth of androgen-independent prostate cancer cells. nih.gov

Table 1: Cytotoxicity of this compound against Du-145 Prostate Cancer Cells

Compound Cell Line Assay Metric Value Incubation Time
This compound Du-145 SRB GI50 >10 µg/mL 48 hrs

Data sourced from MedChemExpress, citing PMID: 24694263. medchemexpress.com

Lung Cancer (e.g., A549, NCI-H460)

Specific research detailing the pharmacological activity and molecular mechanisms of this compound against lung cancer cell lines such as A549 and NCI-H460 is limited. However, its parent compound, Betulin, and its derivative, Betulinic acid, have been subjects of investigation. Betulin has been shown to induce apoptosis in human lung adenocarcinoma A549 cells. nih.gov Similarly, Betulinic acid has demonstrated potent antitumor effects on paclitaxel-resistant human lung carcinoma cells (H460). nih.gov In these cells, Betulinic acid was found to induce G2/M phase cell cycle arrest and trigger mitochondrial apoptosis, characterized by the upregulation of Bax and downregulation of Bcl-2. nih.gov Fatty acid esters of Betulinic acid have also shown cytotoxic effects against the NCI-H460 cell line. nih.gov These findings highlight the potential of the Betulin scaffold in lung cancer therapy, indicating a need for direct studies on this compound.

Colorectal Cancer (e.g., HCT116, HT29)

The specific molecular pathways through which this compound may act on colorectal cancer cells like HCT116 and HT29 have not been extensively characterized in available studies. Research has largely centered on related compounds. Betulin has been found to significantly reduce the viability of both HCT116 and HT29 cells, inducing apoptosis through the activation of caspase-3 and -9 and the release of cytochrome c. termedia.pl Other derivatives of Betulin have also demonstrated cytotoxicity against a panel of colorectal cancer cell lines, with the effect being dependent on the specific cell line and the chemical modification made to the Betulin structure. mdpi.comnih.gov For example, certain derivatives showed high cytotoxicity against the HCT116 cell line. nih.gov Studies on Betulinic acid have shown it inhibits colon cancer cell growth by causing the downregulation of Specificity proteins (Sp) transcription factors. nih.gov These collective findings suggest that the Betulin framework is a promising starting point for developing agents against colorectal cancer, although direct evidence for this compound's mechanism is still needed.

Immunomodulatory and Anti-inflammatory Effects

Betulin and its derivatives, including betulinic acid and this compound, are recognized for their immunomodulatory and anti-inflammatory activities. nih.govnih.govnih.gov Chronic inflammation is a key factor in the pathology of many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. The anti-inflammatory effects of these triterpenes are attributed to their ability to regulate the production of inflammatory mediators and influence the signaling pathways that govern the inflammatory process. researchgate.netnih.gov

Cytokines are crucial signaling proteins that orchestrate the inflammatory response. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) promote inflammation, while anti-inflammatory cytokines such as Interleukin-10 (IL-10) help to resolve it. mdpi.comnih.gov

Betulin and betulinic acid have been shown to effectively modulate the expression of these key cytokines. nih.govnih.gov In various preclinical models, these compounds decrease the production of pro-inflammatory TNF-α, IL-6, and IL-1β. nih.govnih.gov In some contexts, they also promote the production of the anti-inflammatory cytokine IL-10, which plays a critical role in suppressing inflammatory responses. nih.govmdpi.com This dual action—suppressing pro-inflammatory mediators while boosting anti-inflammatory ones—highlights a sophisticated mechanism for controlling inflammation.

Table 3: Modulation of Inflammatory Cytokines by Betulin and Betulinic Acid This table is based on data for Betulin and Betulinic Acid, the parent compounds of this compound.

Cytokine Effect Context/Model Citations
TNF-α Decreased In various inflammation models. Betulin inhibits TNF-α to downregulate VEGF. researchgate.netnih.govmdpi.com
IL-6 Decreased In macrophage and synoviocyte cell lines; in animal models of stress. nih.govnih.govmdpi.comnih.gov
IL-1β Decreased In various inflammation models. nih.govnih.gov
IL-10 Increased In animal models, promoting an anti-inflammatory response. nih.govmdpi.com

The immunomodulatory and anti-inflammatory effects of betulin and its derivatives are underpinned by their interaction with key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of inflammation, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. mdpi.com Research shows that betulinic acid blocks the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB. nih.gov This action keeps NF-κB sequestered in the cytoplasm, preventing it from activating inflammatory gene transcription in the nucleus.

In addition to NF-κB, other pathways are also modulated. Betulin has been found to inhibit pro-inflammatory cytokine expression by activating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in certain cell types. nih.gov The STAT3 pathway can have both pro- and anti-inflammatory roles depending on the context, and its activation by betulin in some models leads to a reduction in inflammation. nih.govresearchgate.net Furthermore, betulinic acid has been shown to downregulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which also play a role in mediating inflammation. nih.gov By targeting these central signaling cascades, this compound and its related compounds can exert comprehensive control over the inflammatory response.

Regulation of Signaling Pathways

NFκB Pathway Inhibition

Currently, there is no specific scientific literature available that details the direct inhibitory effects of this compound on the NF-κB pathway.

MAPK Pathway Modulation (ERK, JNK, p38)

Detailed research specifically investigating the modulation of the MAPK pathways (ERK, JNK, p38) by this compound is not presently available in scientific literature.

PPARγ Activation

The activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by this compound has not been specifically documented in available scientific research.

Antiviral Activity

This compound has demonstrated notable antiviral activities, particularly against certain enveloped viruses. As a derivative of betulin, its structural modifications influence its biological activity profile.

Inhibition of Viral Replication (e.g., Semliki Forest Virus, ECBO, HSV, HIV)

Investigations into the antiviral spectrum of this compound have shown its efficacy in inhibiting the replication of several viruses.

Semliki Forest Virus (SFV): this compound, also known as 3,28-di-O-acetylbetulin, has been identified as a potent inhibitor of Semliki Forest virus (SFV) replication. caymanchem.com In studies conducted on virus-infected Huh7 cells, it demonstrated an IC50 value of 9.1 µM. caymanchem.com This indicates a significant capacity to hinder the proliferation of this alphavirus.

Herpes Simplex Virus (HSV): Acylated derivatives of betulin, a category that includes this compound, have been shown to possess activity against Herpes Simplex Virus type 1 (HSV-1). While structural modifications at the C3 and C28 positions of the triterpene core can alter the spectrum of antiviral activity, these derivatives have demonstrated an antiviral effect against HSV-1.

Human Immunodeficiency Virus (HIV): The anti-HIV activity of betulin derivatives has been a subject of interest. Acylated forms of betulin have been noted for their inhibitory effects on HIV-1. Furthermore, studies on closely related diester derivatives, such as 3,28-di-O-(dimethylsuccinyl)-betulin isomers, have shown potent anti-HIV activity in H9 lymphocyte cells.

Interactive Data Table: Antiviral Activity of this compound and Related Compounds

CompoundVirusCell LineActivityIC50 ValueCitation
This compound Semliki Forest Virus (SFV)Huh7Inhibition of replication9.1 µM caymanchem.com
Acylated betulin derivativesHerpes Simplex Virus-1 (HSV-1)-Antiviral effect-
Acylated betulin derivativesHuman Immunodeficiency Virus-1 (HIV-1)-Inhibitory effects-

Mechanisms Against Specific Viruses (e.g., SARS-CoV main protease)

While derivatives of the related compound betulinic acid have been investigated as potential inhibitors of the SARS-CoV-2 main protease, there is currently no specific research available detailing the inhibitory mechanism of this compound against this viral target. irispublishers.comnih.gov

Neuroprotective Research

Currently, there are no specific studies in the available scientific literature that focus on the neuroprotective properties of this compound. Research in this area has primarily concentrated on its parent compound, betulin, and its corresponding carboxylic acid, betulinic acid. nih.gov

Amelioration of Neuronal Apoptosis and Oxidative Injury

Research indicates that betulin has a significant neuroprotective effect by counteracting neuronal apoptosis (programmed cell death) and injury from oxidative stress. In models of subarachnoid hemorrhage (SAH), betulin treatment was found to significantly lessen the severity of neuronal apoptosis, reduce brain edema, and decrease oxidative stress, leading to improved neurological outcomes. nih.gov The mechanism for this protection involves the upregulation of the DJ-1 protein. nih.govnih.gov

Betulin acts as a potent agonist of DJ-1, inducing its expression in brain tissue. nih.govnih.gov The elevated levels of DJ-1, in turn, activate the pro-survival Akt signaling pathway and increase the expression of the anti-apoptotic protein Bcl-2. nih.gov This activation helps to reduce the levels of cleaved caspase-3, a key executioner protein in the apoptotic cascade. nih.gov Furthermore, the induction of DJ-1 enhances the expression of antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2) and heme oxygenase-1 (HO-1), which function to decrease reactive oxygen species (ROS) and mitigate oxidative damage. nih.gov Studies using in-vitro models of oxidative stress induced by hydrogen peroxide also confirmed that betulin protects neuron-like cells from apoptosis and reduces ROS levels. nih.gov

CompoundModel SystemKey FindingsMolecular MechanismSource
BetulinRat model of subarachnoid hemorrhage (SAH)Reduced neuronal apoptosis, brain edema, and oxidative stress; improved neurological outcome.Upregulated DJ-1, which activated Akt and Bcl-2, and reduced cleaved caspase-3 and ROS. nih.govnih.gov
BetulinDifferentiated SH-SY5Y neuroblastoma cells (in-vitro)Enhanced cell viability and provided protection against H2O2-induced oxidative stress and apoptosis.Reduced levels of reactive oxygen species (ROS). nih.gov

Modulation of Neuroinflammation

Neuroinflammation is a critical factor in the pathology of various neurodegenerative diseases. Betulin and its derivatives have demonstrated significant anti-inflammatory properties. nih.gov In studies involving diabetic rats with cognitive decline, betulin treatment markedly reduced the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in both the serum and the hippocampus. nih.gov

The mechanism behind this anti-inflammatory effect is linked to the modulation of key signaling pathways. Betulin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response. nih.govspandidos-publications.com By blocking the phosphorylation of IκB, an inhibitor of NF-κB, betulin prevents NF-κB from entering the nucleus and promoting the transcription of inflammatory genes. nih.gov In microglial cells, betulin was also found to decrease lipopolysaccharide (LPS)-induced neuroinflammation by inhibiting inducible nitric oxide synthase and c-Jun N-terminal kinase activation, in addition to suppressing NF-κB. spandidos-publications.com

CompoundModel SystemKey FindingsMolecular MechanismSource
BetulinStreptozotocin-induced diabetic ratsReduced levels of IL-1β, IL-6, and TNF-α in the hippocampus.Blocked phosphorylation of IκB and NF-κB; upregulated Nrf2 and HO-1. nih.gov
BetulinLPS-stimulated BV-2 microglial cellsDecreased neuroinflammation.Inhibited inducible nitric oxide synthase, c-Jun N-terminal kinase, and NF-κB activation. spandidos-publications.com

PI3K/Akt Signaling Pathway Involvement

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, growth, and proliferation, and its dysregulation is implicated in many diseases. The neuroprotective effects of betulin and its derivatives are frequently linked to the modulation of this pathway. nih.gov Network pharmacology analyses have predicted that the PI3K-Akt signaling pathway is a primary target for betulin's therapeutic effects in Alzheimer's disease. spandidos-publications.comnih.gov

In models of subarachnoid hemorrhage, betulin's ability to induce the neuroprotective protein DJ-1 leads to the subsequent activation of Akt, which helps to inhibit apoptosis and oxidative injury. nih.govnih.govnih.gov Similarly, studies on betulinic acid in the context of cerebral ischemia-reperfusion injury demonstrated that its protective effects are mediated through the activation of the PI3K/Akt pathway. nih.gov Pretreatment with betulinic acid upregulated the expression of phosphorylated PI3K and Akt, which in turn inhibited neuronal injury and apoptosis. nih.gov

CompoundModel SystemKey FindingsMolecular MechanismSource
BetulinRat model of subarachnoid hemorrhageAmeliorated neuronal apoptosis and oxidative injury.Activated the DJ-1/Akt/Nrf2 signaling pathway. nih.govnih.gov
BetulinFormaldehyde-induced HT22 cells (AD model)Ameliorated cytotoxicity and morphological changes.Activated the PI3K/Akt signaling pathway. spandidos-publications.comnih.gov
Betulinic AcidRat hippocampal neurons (OGD/R model)Inhibited neuronal injury, oxidative stress, and apoptosis.Activated the PI3K/Akt signaling pathway. nih.gov

Influence on Tau Hyperphosphorylation

The hyperphosphorylation of the microtubule-associated protein Tau is a pathological hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. The PI3K/Akt pathway plays a role in regulating Tau phosphorylation via its downstream target, glycogen (B147801) synthase kinase 3β (GSK3β), a primary Tau kinase. nih.govnih.gov

Research has shown that extracellular amyloid-β can induce Tau hyperphosphorylation by impairing insulin (B600854) signal transduction, which involves the Akt/GSK3β cascade. nih.govnih.gov In-vitro experiments using a formaldehyde-induced model of neurotoxicity in HT22 cells demonstrated that pretreatment with betulin could decrease Tau hyperphosphorylation. spandidos-publications.comnih.gov This effect was associated with the activation of the PI3K/AKT signaling pathway and subsequent modification of downstream proteins, including GSK3β. spandidos-publications.com By activating Akt, betulin can lead to the inhibitory phosphorylation of GSK3β, thereby reducing its activity and mitigating the hyperphosphorylation of Tau. spandidos-publications.comnih.gov

CompoundModel SystemKey FindingsMolecular MechanismSource
BetulinFormaldehyde-induced HT22 cellsDecreased Tau hyperphosphorylation.Activated the PI3K/Akt pathway, modifying downstream GSK3β expression. spandidos-publications.comnih.gov
Amyloid-β (for context)N2a cells and primary culture neuronsInduced hyperphosphorylation of Tau.Mediated by impaired insulin signal transduction involving the Akt/GSK3β cascade. nih.govnih.gov

Impact on Learning and Memory

Deficits in learning and memory are central symptoms of cognitive disorders like Alzheimer's disease and dementia. Betulin and its derivatives have shown potential in ameliorating these impairments in various preclinical models. In diabetic rats exhibiting cognitive decline, treatment with betulin improved basal learning performance as evaluated by the Morris water maze test. nih.gov

In a rat model of Alzheimer's disease induced by aluminum chloride, betulin, particularly when complexed with cyclodextrin (B1172386) to improve bioavailability, improved spatial memory. researchgate.net Betulinic acid has also been demonstrated to improve learning and memory in aged rats and in a scopolamine-induced amnesia model. researchgate.net These cognitive improvements are attributed to the compound's multifaceted neuroprotective effects, including the reduction of oxidative stress, neuroinflammation, and the modulation of neurotransmitter systems. nih.govresearchgate.net

CompoundModel SystemKey FindingsPotential MechanismSource
BetulinStreptozotocin-induced diabetic ratsImproved basal learning performance in the Morris water maze.Reduced hippocampal oxidative stress and inflammation. nih.gov
BetulinAluminum-induced Alzheimer's disease rat modelImproved spatial memory.Lowered levels of TNF-α and β-amyloid. researchgate.net
Betulinic AcidAged and scopolamine-induced amnesic ratsImproved learning and memory.Decreased lipid peroxidation and nitrite (B80452) levels; increased antioxidant levels. researchgate.net

Protection Against Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a surge in oxidative stress, inflammation, and cell death. Betulinic acid has been shown to be protective in several models of I/R injury. In a mouse model of retinal I/R, betulinic acid prevented the loss of retinal ganglion cells and optic nerve axons. nih.govmdpi.comresearchgate.net This neuroprotective effect was associated with the partial prevention of vascular endothelial dysfunction and a reduction in the formation of ROS. nih.govmdpi.com

In a model of cerebral I/R injury, betulinic acid pretreatment was found to reduce cerebral injury and oxidative stress. nih.govacs.org The mechanism involves the activation of the PI3K/Akt signaling pathway, which helps to inhibit apoptosis by modulating Bcl-2 family proteins and caspase-3 activation. nih.gov Furthermore, betulinic acid was shown to boost the mRNA expression of antioxidant enzymes, contributing to its ability to combat oxidative damage during reperfusion. nih.govmdpi.com

CompoundModel SystemKey FindingsMolecular MechanismSource
Betulinic AcidMouse retinal I/R modelPrevented retinal ganglion cell and axon loss; reduced ROS formation.Improved vascular endothelial function; boosted mRNA of antioxidant enzymes SOD3 and HO-1. nih.govmdpi.com
Betulinic AcidRat hippocampal neurons (OGD/R model)Attenuated neuronal injury and inhibited ROS production.Activated the PI3K/Akt signaling pathway, reversing changes in Bcl-2 and Bax expression. nih.gov
Betulinic AcidRat middle cerebral artery occlusion (MCAO) modelReduced cerebral injury and oxidative stress.Activated the SIRT1/FoxO1 pathway and suppressed autophagy. acs.org

Role in Alzheimer's Disease Models

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Betulin and its derivatives have been investigated for their therapeutic potential in various AD models. In a rat model where AD was induced by aluminum chloride, treatment with betulin complexed with cyclodextrin led to improved spatial memory and lowered brain levels of the pro-inflammatory factor TNF-α and Aβ-related proteins. nih.govresearchgate.net

Network pharmacology and subsequent in-vitro experiments have identified the PI3K-Akt signaling pathway as a key mediator of betulin's neuroprotective effects in AD models. spandidos-publications.comnih.gov Pretreatment with betulin was shown to protect cells from formaldehyde-induced cytotoxicity, reduce Tau hyperphosphorylation, and decrease ROS levels. spandidos-publications.comnih.gov Furthermore, betulinic acid has been shown to prevent AD-induced neurobehavioral and long-term potentiation (LTP) deficits in rats, suggesting it can interfere with the neurotoxic cascade initiated by Aβ. sigmaaldrich.com

CompoundModel SystemKey FindingsMolecular MechanismSource
BetulinAluminum-induced AD rat modelImproved spatial memory; lowered TNF-α and Aβ-related protein levels.Reduction of inflammation and amyloid pathology. nih.govresearchgate.net
BetulinFormaldehyde-induced HT22 cellsAmeliorated cytotoxicity, reduced Tau hyperphosphorylation and ROS levels.Activation of the PI3K-Akt signaling pathway. spandidos-publications.comnih.gov
Betulinic AcidAβ and Streptozotocin-induced AD rat modelPrevented memory deficits and hippocampal LTP impairment.Interference with Aβ-induced neurotoxicity. sigmaaldrich.com

Anti-diabetic Potential

The anti-diabetic properties of betulin and its derivatives are well-documented, suggesting a potential role for this compound in managing diabetes mellitus. These effects are primarily attributed to their influence on glucose metabolism and insulin sensitivity.

Betulinic acid has also been shown to reduce hyperglycemia by inhibiting liver gluconeogenesis, the process of producing glucose in the liver. nih.gov It significantly inhibits the gene expression of essential enzymes in this pathway, such as glucose-6-phosphatase. nih.gov Furthermore, studies on adipocytes, which are crucial for glucose homeostasis, show that betulinic acid promotes glucose uptake. koreascience.kr In human mesenchymal stem cells, betulinic acid was found to significantly increase glucose uptake during induced adipogenesis. nih.gov

Table 1: Effects of Betulin and Betulinic Acid on Glucose Metabolism

Compound Model Key Findings Reference(s)
Betulin Streptozotocin-Nicotinamide-Induced Diabetic Rats Decreased fasting blood glucose and α-amylase; improved glucose tolerance; normalized hemoglobin A1c. mdpi.comnih.gov
Betulinic Acid Diabetic Mouse Model Reduced blood glucose and α-amylase levels. scielo.br
Betulinic Acid HepG2 cells and ICR mice Inhibited liver gluconeogenesis and the expression of related enzymes. nih.gov
Betulinic Acid 3T3-L1 Adipocytes Significantly promoted glucose uptake. koreascience.kr
Betulinic Acid Human Mesenchymal Stem Cells Increased glucose uptake during adipogenesis. nih.gov

Beyond influencing glucose levels directly, betulin and its derivatives appear to enhance the body's sensitivity to insulin. Treatment with betulinic acid in diabetic mice was shown to improve insulin sensitivity, a key factor in managing type 2 diabetes. scielo.br Although some studies with betulin did not show changes in insulin levels or HOMA-IR scores, they did note regeneration of pancreatic β-cells, which are responsible for insulin production. mdpi.comnih.govnih.gov Other research confirms that betulin treatment improves insulin sensitivity. scielo.br The effects of betulinic acid on insulin biomarkers have been found to be comparable to those of metformin, a common anti-diabetic medication. scielo.brnih.gov Betulinic acid is believed to exert these effects in part through the activation of the AMP-activated protein kinase (AMPK) pathway, similar to metformin. nih.gov

Other Biological Activities

Betulinic acid and its acetylated derivatives have demonstrated significant potential as antimalarial agents. An acetylated form, betulinic acid acetate (B1210297), showed antiplasmodial activity against chloroquine-resistant Plasmodium falciparum parasites in vitro. nih.govresearchgate.net In vivo studies further supported this, as mice infected with Plasmodium berghei and treated with betulinic acid acetate exhibited a dose-dependent reduction in parasitemia. nih.govresearchgate.net These findings highlight that acetylated derivatives can possess potent antimalarial properties. nih.gov The research suggests that these compounds are promising candidates for the development of new drugs to combat malaria, a disease burdened by increasing drug resistance. nih.gov

**Table 2: In Vitro Antimalarial Activity of Betulinic Acid and Its Derivatives against *P. falciparum***

Compound IC₅₀ (μM) Reference(s)
Betulinic Acid 9.89 nih.govresearchgate.net
Betulonic Acid 10.01 nih.govresearchgate.net
Betulinic Acid Acetate 5.99 nih.govresearchgate.net
Betulinic Acid Methyl Ester 51.58 nih.govresearchgate.net
Betulinic Acid Methyl Ester Acetate 45.79 nih.govresearchgate.net

Betulin and betulinic acid are recognized for their hepatoprotective properties. nih.gov In a rat model of alcoholic steatohepatitis, betulin treatment attenuated histological signs of liver damage, lowered serum and liver triglyceride content, and reduced elevated liver enzymes like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov Similarly, pretreating mice with betulinic acid significantly reduced serum levels of ALT, AST, total cholesterol, and triacylglycerides in cases of alcohol-induced liver damage. nih.gov The mechanism behind this protection is linked to the compounds' ability to bolster the liver's antioxidant system, decrease lipid peroxidation, and inhibit inflammatory and fibrotic processes. nih.govnih.gov Studies show betulin can prevent liver mitochondria dysfunction and inhibit the formation of superoxide anions in the liver. nih.gov

The antioxidant capacity of betulin and its derivatives is a cornerstone of their many biological activities. nih.govresearchgate.net Betulinic acid, in particular, has been shown to prevent alcohol-induced liver damage by enhancing the body's antioxidant capacity, increasing levels of glutathione (B108866), superoxide dismutase, glutathione peroxidase, and catalase in the liver. nih.gov Studies on porcine oocytes demonstrated that betulinic acid reduces levels of reactive oxygen species (ROS) while increasing glutathione (GSH), thereby protecting cells from oxidative stress. plos.org Research comparing betulin to its synthetic derivatives found that specific modifications to the molecule could enhance its radical scavenging capacity. nih.gov This intrinsic antioxidant activity helps mitigate the cellular damage caused by oxidative stress, which is implicated in numerous chronic diseases. nih.govplos.org


Antimicrobial Activity (Antibacterial, Antifungal)

This compound serves as a key intermediate in the synthesis of novel antimicrobial agents. While betulin and its various derivatives are recognized for their broad-spectrum antimicrobial properties, including activity against bacteria and fungi, specific data on the direct antimicrobial action of this compound is limited in scientific literature. medcraveonline.comnih.govmdpi.com Its primary role in this context is that of a precursor, which, through chemical modification, yields compounds with significant antimicrobial efficacy. researchgate.netbiomedres.us

The acetylation of betulin to form this compound protects the hydroxyl groups at positions C-3 and C-28, allowing for specific modifications at other sites on the triterpene skeleton, such as the isopropenyl group. researchgate.net This strategy has been employed to create derivatives with enhanced biological activity. For instance, simple oxidative modification of the side chain of this compound can produce products with notable antifeedant activity, which is a related area of biocidal action. biomedres.us

Research has demonstrated that quaternized pyridine (B92270) derivatives synthesized from this compound exhibit potent antibacterial and antifungal activities. researchgate.net These derivatives have shown high efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.net The data underscores the value of this compound as a foundational molecule for developing new antimicrobial drugs. researchgate.net

Table 1: Antimicrobial Activity of Quaternized Pyridine Derivatives Synthesized from this compound
DerivativeTest OrganismMinimum Inhibitory Concentration (MIC)
Derivative 6 (unspecified structure)Staphylococcus aureus1 µg/mL researchgate.net
Derivative 6 (unspecified structure)Candida albicans8 µg/mL researchgate.net
Derivative 6 (unspecified structure)Cryptococcus neoformans8 µg/mL researchgate.net
Derivative 2 (unspecified structure)Staphylococcus aureus4 µg/mL researchgate.net
Derivative 3 (unspecified structure)Staphylococcus aureus16 µg/mL researchgate.net

Gastroprotective Effects

The potential gastroprotective and anti-ulcerogenic properties of triterpenoids have been a subject of scientific inquiry. researchgate.net For betulin derivatives, some evidence suggests a protective role in the gastric mucosa. Specifically, composites created by the mechanical activation of betulin esters, including this compound, with water-soluble polymers like arabinogalactan (B145846) have been investigated. sfd.si This process aims to enhance the poor water solubility of betulin derivatives, which is a major drawback for their application in pharmacology. sfd.si Previous studies on similar betulin composites indicated improved gastroprotective properties, suggesting a potential benefit for its ester derivatives as well. sfd.si

Furthermore, derivatives such as betulonic acid, which can be synthesized from betulin, have been noted for their anti-ulcer activities. tsu.ru While this compound itself is more directly associated with hypolipidemic and choleretic effects, its role as a precursor for other biologically active compounds remains significant. tsu.ru However, direct experimental studies focusing exclusively on the gastroprotective effects of this compound are not extensively documented.

Wound Healing and Skin Regeneration

This compound has been investigated for its beneficial effects on skin health and its potential to promote wound healing and regeneration. chemimpex.com Its skin-conditioning properties have led to its inclusion in cosmetic formulations. chemimpex.com The acetylation of betulin enhances its bioavailability, making it a more attractive compound for dermatological and pharmaceutical applications. biosynth.com

A notable study explored the use of oleogels containing zinc oxide nanoparticles (ZnO NPs) modified with this compound for the treatment of deep second-degree burns in rats. nih.gov This research provides significant findings on its efficacy in wound care. The application of oleogels with ZnO NPs modified by this compound led to marked improvements in the healing process compared to control groups. nih.gov After 10 days of treatment, the burn wound area and associated necrosis were reduced by half, and the microcirculation index in the tissue surrounding the wound improved by 20–30%. nih.govdntb.gov.ua These results highlight the compound's role in accelerating tissue regeneration and restoring normal antioxidant biochemical markers. nih.gov The study suggests that the beneficial effects were primarily driven by the zinc oxide nanoparticles, enhanced by the presence of the triterpenoid (B12794562). nih.govdntb.gov.ua

The mechanism behind the wound-healing properties of betulin derivatives is linked to the activation of signaling pathways that regulate gene expression and protein synthesis essential for tissue repair. tsu.ru This includes stimulating collagen synthesis, a critical component for effective wound healing. nih.govmdpi.com

Table 2: Effects of Oleogels with this compound-Modified ZnO Nanoparticles on Burn Wounds in Rats
ParameterObservation TimeResultReference
Wound Area Reduction10 daysDecreased by 50% compared to day 1 nih.gov
Necrosis Reduction10 daysDecreased by 50% compared to day 1 nih.gov
Microcirculation Index (near-wound zone)10 daysImproved by 20-30% compared to untreated group nih.gov
Antioxidant Enzyme Activity10 daysReturned to normal levels nih.gov
Malonic Dialdehyde (MDA) Level10 daysReturned to normal levels nih.gov

Structure Activity Relationships Sar in Betulin Diacetate Derivatives

Impact of Substituent Position and Type on Biological Activity

The C-3 and C-28 positions of the betulin (B1666924) scaffold are pivotal for its biological activity. nih.gov In betulin diacetate, these positions are occupied by acetate (B1210297) esters. Further derivatization often involves these sites, either by replacing the acetyl groups or by using mono-acetylated precursors like 28-O-acetylbetulin. nih.govmdpi.comresearchgate.net

Research indicates that even subtle changes at these positions can lead to significant differences in activity. nih.gov For instance, while 28-O-acetylbetulin shows higher cytotoxic activity than the parent betulin, the subsequent introduction of another acetyl group at the C-3 position to form this compound leads to a significant decrease in cytotoxicity across various cancer cell lines. nih.gov This suggests that a free or differently substituted hydroxyl group at C-3 may be preferable for this specific activity.

Conversely, modifications at the C-28 position are crucial for developing certain antiviral agents. Studies on betulinic acid derivatives, which are structurally related, show that modifications at the C-28 carboxyl group are essential for anti-HIV activity. nih.gov For example, creating amide linkages by adding moieties like piperazine (B1678402) at C-28 has produced compounds with potent anti-HIV efficacy. nih.gov Similarly, conjugating nucleoside analogues like AZT to the C-28 position of betulin has been shown to significantly improve anti-HIV activity. researchgate.net The introduction of dicarboxylic acids, such as succinic acid, at either the C-3 or C-28 positions can also result in good cytotoxicity. researchgate.netrsc.org

The type of substituent is as important as its position. The introduction of alkenyl and alkynyl moieties at the C-3 position of the betulin molecule has been observed to moderately increase cytotoxicity against leukemia cells. nih.gov

Parent ScaffoldModification Site(s)Substituent TypeObserved Biological ActivityReference
BetulinC-28Acetyl group (to form 28-O-acetylbetulin)Higher cytotoxicity than parent betulin. nih.gov
28-O-acetylbetulinC-3Acetyl group (to form this compound)Significantly decreased cytotoxicity compared to 28-O-acetylbetulin. nih.gov
BetulinC-3Alkenyl/Alkynyl acyl groupsModerately increased cytotoxicity against leukemia cells. nih.gov
Betulinic AcidC-28Piperazine-containing side chainsPotent anti-HIV activity. nih.gov
BetulinC-28AZT (3'-azido-3'-deoxythymidine)Significantly improved anti-HIV activity. researchgate.net
BetulinC-3 and/or C-28DisuccinateCytostatic activity against various cancer cell lines. rsc.org

The isopropenyl group at position C-19 [lup-20(29)-ene] is a defining feature of the lupane-type triterpene skeleton and a key site for chemical modification. nih.govmdpi.com While less frequently altered than the C-3 and C-28 positions, changes to this group can still impact biological activity. This moiety's reactivity allows for various chemical transformations, although conversions involving the isopropenyl group are relatively less studied. jacsdirectory.com The protection of the C-3 and C-28 hydroxyls, as in this compound, provides a stable starting material for exploring modifications at this site. jacsdirectory.com In some synthetic strategies for other complex molecules, the surgical removal of the isopropenyl group has been a key step, highlighting its importance as a modifiable functional group. acs.org

Role of Specific Moieties in Enhancing or Modulating Activity

The strategy of creating hybrid molecules by attaching specific chemical moieties to the this compound scaffold has proven effective in generating derivatives with enhanced or novel biological activities.

Hybrid molecules that link betulin derivatives to a 1,4-quinone fragment, often via a triazole linker, have been synthesized and evaluated for their anticancer properties. nih.govnih.gov The structure-activity relationship studies show that the resulting biological activity is dependent on both the type of 1,4-quinone moiety and the specific cancer cell line being tested. nih.govresearchgate.net

A key finding is that these hybrids can act as excellent substrates for the NAD(P)H quinone dehydrogenase 1 (NQO1) enzyme. nih.govresearchgate.net Consequently, their anticancer effects are often more pronounced in cancer cell lines that have higher levels of NQO1 protein, such as certain breast (MCF-7, T47D), lung (A549), and melanoma (C-32) cancers. nih.govnih.gov Molecular modeling has shown that the type of 1,4-quinone moiety influences how the compound is positioned within the active site of the NQO1 enzyme. nih.govnih.gov The introduction of the 1,4-quinone moiety generally leads to an increase in the lipophilicity of the compound compared to the parent betulin. mdpi.com

Betulin Hybrid StructureKey FindingsReference
Betulin-triazole-1,4-quinoneActivity depends on the type of 1,4-quinone moiety and the tumor cell line. nih.gov
Betulin-1,4-quinoneActs as a substrate for the NQO1 enzyme. researchgate.net
Betulin-1,4-quinoneIncreased anticancer effect in cell lines with high NQO1 protein levels (e.g., MCF-7, A549). nih.gov
Betulin-1,4-quinoneIncreased lipophilicity compared to betulin. mdpi.com

The 1,2,3-triazole ring has emerged as a highly valuable linker in the synthesis of betulin derivatives. nih.gov Typically formed using a robust and efficient 1,3-dipolar cycloaddition reaction (a "click chemistry" reaction), this five-membered heterocycle connects the betulin scaffold to other pharmacologically active groups. nih.govmdpi.com Derivatives containing a 1,2,3-triazole ring exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govmdpi.comnih.gov

The stability of the triazole linkage within cells is a significant advantage. nih.gov In anticancer applications, betulin derivatives featuring a triazole ring have shown potent cytotoxicity. For example, a bistriazole derivative of betulin displayed an IC₅₀ value of 0.05 μM against the T47D human ductal carcinoma cell line, making it 500 times more potent than the reference drug cisplatin (B142131). mdpi.comnih.gov Another study found that a triazole derivative of betulone (B1248025) (an oxidized form of betulin) was almost five times more potent than cisplatin against a human glioblastoma cell line. nih.gov The nature of the substituent attached to the triazole ring is also critical; derivatives with p-halogenated phenyl groups linked via a triazole at the C-28 position appear to be beneficial for inducing cytotoxicity in cancer cells. mdpi.com

Derivative TypeSubstituent/LinkageObserved Biological ActivityReference
Bistriazole of Betulin (6b)Two triazole moietiesIC₅₀ of 0.05 μM against T47D breast cancer cells (500x more potent than cisplatin). mdpi.comnih.gov
Triazole of Betulone (6e)3'-Deoxythymidine-5'-yl on triazole ring at C-28IC₅₀ of 0.17 μM against SNB-19 glioblastoma cells (~5x more potent than cisplatin). nih.gov
Triazole of Betulin (5e)3'-Deoxythymidine-5'-yl on triazole ringAntibacterial activity against K. pneumoniae and E. coli (MIC 0.95–1.95 μM). mdpi.com
Betulinic Acid Triazolesp-fluoro-phenyl on triazole ring at C-28Most active among a series of halogenated derivatives. mdpi.com

The incorporation of an acetylenic moiety—a carbon-carbon triple bond—is a powerful strategy for enhancing the biological activity of betulin derivatives. nih.gov It is a well-recognized functional group in medicinal chemistry, and its addition to the betulin scaffold can significantly boost anticancer properties. nih.govmdpi.com These modifications are typically made at the C-3 and/or C-28 positions. nih.govnih.gov

Studies have shown that the introduction of an acetylenic group can lead to derivatives with dramatically increased cytotoxicity compared to the parent compound. mdpi.com For instance, 28-O-propynoylbetulin was found to be over 500 times more potent than betulin and about 100 times more cytotoxic than cisplatin against a human leukemia cell line, with an IC₅₀ value of 0.02 μg/mL. nih.gov The cytotoxic potency can also depend on the length of the alkynyl chain and the position of the triple bond within the ester group at C-28. nih.gov In another study, a derivative bearing both a propynoyl group and a phosphate (B84403) group (30-diethoxyphosphoryl-28-propynoylbetulin) proved to be a very powerful inhibitor of cell growth in two human breast cancer cell lines. mdpi.comnih.gov

Derivative NameModification Site(s)Key FindingsReference
28-O-propynoylbetulinC-28>500x more potent than betulin and ~100x more potent than cisplatin against CCRF/CEM leukemia cells (IC₅₀ = 0.02 μg/mL). nih.gov
30-diethoxyphosphoryl-28-propynoylbetulinC-28 and C-19 (isopropenyl modified)Powerful inhibitor of cell growth and inducer of cell death in SK-BR-3 and MCF-7 breast cancer cells. mdpi.comnih.gov
Betulin derivatives with acetylenic formate (B1220265) groupsC-28Cytotoxic potency depends on the length of the alkynyl chain and the position of the triple bond. nih.gov
28-O-propynoylbetulin (EB5)C-28Determined to have significant anti-cancer potential against pediatric tumor cells. nih.gov

Computational Approaches in SAR Studies

Computational methods are integral to modern drug discovery, providing powerful tools to predict the biological activity of compounds and elucidate their structure-activity relationships (SAR) before their synthesis and in vitro testing. For derivatives of betulin, including this compound, these in silico techniques offer insights into molecular interactions, pharmacokinetic profiles, and systemic effects, thereby guiding the rational design of more potent and specific therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a betulin derivative, might interact with a protein target at the atomic level. While specific docking studies focusing exclusively on this compound are not extensively documented, a wealth of research on closely related betulin derivatives provides a strong basis for understanding its potential interactions.

Studies on various betulin derivatives have shown that modifications at the C-3 and C-28 positions—the very sites acetylated in this compound—are critical for binding affinity and specificity to various cancer-related proteins. For instance, docking studies on 3-substituted derivatives of betulin and betulinic aldehyde have identified the serine/threonine protein kinase Akt as a key target. nih.gov One derivative, compound 9 (3-(2-butynoyl)betulin), was shown to fit well into the active site of Akt. nih.gov Similarly, phosphate derivatives of betulin have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), with all tested derivatives showing significant interactions within the binding cavity. nih.gov The relative binding affinity of these phosphate derivatives was found to be comparable to the standard EGFR inhibitor, erlotinib. nih.gov

Another study investigated the interaction of betulin and its derivatives, ECH147 (29-diethoxyphosphoryl-28-propynoylbetulin) and EB5 (28-propynoylbetulin), with interleukin 8 (IL-8), a cytokine involved in cancer progression. mdpi.comresearchgate.net The docking analysis revealed that the modified derivatives, particularly ECH147, exhibited a stronger binding affinity towards the IL-8 protein compared to both the parent betulin molecule and conventional chemotherapeutics. mdpi.comresearchgate.net The interactions primarily involved hydrogen bonds and various hydrophobic and alkyl interactions with key residues in the IL-8 protein. researchgate.net These findings collectively suggest that the esterification of hydroxyl groups at C-3 and C-28, as seen in this compound, likely plays a significant role in modulating the binding affinity of the betulin scaffold to various biological targets.

Compound/Derivative TypeProtein TargetKey Findings from Docking StudiesReference
3-Substituted betulin derivatives (e.g., 3-(2-butynoyl)betulin)Akt (Protein Kinase B)Compound 9 fits the active site of the serine/threonine protein kinase Akt, suggesting a potential mechanism for its antiproliferative activity. nih.gov
30-Diethylphosphate betulin derivativesEGFR (Epidermal Growth Factor Receptor)Derivatives docked inside the binding cavity and showed significant interactions, with binding affinity comparable to the standard inhibitor erlotinib. nih.gov
ECH147 (29-diethoxyphosphoryl-28-propynoylbetulin)IL-8 (Interleukin 8)Exhibits stronger binding affinity to IL-8 compared to betulin, forming a hydrogen bond at Arg68 and multiple alkyl interactions. mdpi.comresearchgate.net
BetulinIL-8 (Interleukin 8)Forms a single hydrogen bond with residue Leu25 and three alkyl interactions. researchgate.net

In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties and for predicting biological activity spectra (PASS) are crucial for evaluating the drug-likeness of new compounds.

Computer analysis of this compound alongside betulin, betulinic acid, and allobetulinol has been performed using tools like PASS and Molinspiration. enu.kzresearchgate.net This research indicated that while this compound is considered suitable based on several theoretical parameters, it has a high probability of being an irritant mediator. enu.kzresearchgate.net The same study noted that this compound showed the poorest compliance with the Lipinski rule of five among the tested compounds, which may suggest potential issues with oral bioavailability. enu.kzresearchgate.net

Broader in silico studies on other betulin derivatives provide further context. For a series of 3-modified derivatives of betulin, ADME predictions suggested high oral bioavailability, with calculated TPSA (Topological Polar Surface Area) values between 43.38 Ų and 55.77 Ų. nih.gov Low TPSA values (typically under 60 Ų) are also indicative of good permeability across the Blood-Brain Barrier (BBB). nih.gov PASS predictions for one of these derivatives, compound 9, indicated a high probability of anticancer activity (Pa > 0.7) against lung, melanoma, and breast cancers, which was later confirmed by in vitro assays. mdpi.com

The SwissADME tool, used to evaluate the parent molecule betulin, generated a bioavailability radar showing that the compound is favorable in terms of size, polarity, flexibility, and insaturation. nih.gov However, it scored poorly on lipophilicity and solubility, a direct consequence of its large polycyclic hydrocarbon structure. nih.gov The acetylation in this compound would further increase its lipophilicity, potentially impacting its solubility and pharmacokinetic profile.

CompoundAnalysis Tool/MethodPredicted Property/ActivityReference
This compoundPASS, MolinspirationHigh probability of being an irritant mediator; worst compliance with Lipinski rule compared to betulin and betulinic acid. enu.kzresearchgate.net
3-Modified betulin derivativesADME PredictionHigh oral bioavailability (TPSA: 43.38-55.77 Ų); good potential for BBB permeability. nih.gov
Compound 9 (3-(2-butynoyl)betulin)PASSHigh probability (Pa > 0.7) of activity against lung, melanoma, and breast cancer. mdpi.com
BetulinSwissADMEFavorable size, polarity, and flexibility; poor lipophilicity and solubility. nih.gov

Network pharmacology is a systems-level approach that investigates the complex interactions between drug compounds, protein targets, and biological pathways. semanticscholar.org It aims to construct and analyze "drug-target-disease" networks to reveal the mechanisms of action of a drug in a holistic manner.

While specific network pharmacology studies on this compound are not available, research on its parent compound, betulin, provides a foundational understanding of the probable biological networks it may influence. A study on betulin's role in Alzheimer's disease identified 120 potential targets by intersecting the compound's predicted targets with genes associated with the disease. spandidos-publications.com Subsequent analysis of the protein-protein interaction (PPI) network highlighted ten hub genes, including ALB, EGFR, CASP3, HSP90AA1, and GSK3β. spandidos-publications.com Pathway enrichment analysis indicated that the neuroprotective effects of betulin primarily involve signaling pathways such as the PI3K-Akt pathway. spandidos-publications.com

Another network pharmacology study focusing on breast cancer identified betulinic acid (a close derivative of betulin) as a promising phytochemical. nih.gov The analysis identified key protein targets like EGFR, MAPK3, ESR1, and MAPK1. nih.gov

Preclinical Efficacy and in Vitro / in Vivo Models

In Vitro Cell Line Studies

In vitro studies using cultured cancer cell lines are fundamental for the initial assessment of a compound's cytotoxic and mechanistic properties. Research on betulin (B1666924) diacetate has explored its effects on cancer cell viability and the pathways through which it may induce cell death.

Cytotoxicity assays are employed to measure the concentration of a substance required to inhibit cellular processes or kill a defined percentage of cells, often expressed as the half-maximal inhibitory concentration (IC50).

While extensive IC50 data for betulin diacetate across a wide range of cell lines is not as widely published as for its parent compound betulin or its derivative betulinic acid, some studies have confirmed its cytotoxic potential. For instance, composites and films made from this compound have demonstrated cytotoxic effects. Films composed of a this compound-arabinogalactan complex were found to retain cytotoxic properties when tested on Ehrlich ascites tumor cell lines nih.gov.

In a comparative study, the cytotoxicity of pure this compound (BDA) was evaluated against human lung adenocarcinoma (A549) cells and was found to be less potent than betulin dipropionate (BDP) biointerfaceresearch.com. Another study identified this compound as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 1.4 µM, although this assay measures enzymatic inhibition rather than direct cell killing researchgate.net.

CompoundCell LineAssayIC50 Value (µM)Source
This compoundN/AProtein Tyrosine Phosphatase 1B (PTP1B) Inhibition1.4 researchgate.net
This table reflects the limited publicly available IC50 data specifically for this compound's direct cytotoxicity.

The efficacy of a therapeutic agent is often dependent on its ability to be taken up by cells and localize to specific subcellular compartments. Research into improving the bioavailability of poorly water-soluble compounds like this compound has led to the development of novel formulations. Methods to increase solubility, such as the formation of this compound complexes with polysaccharides like arabinogalactan (B145846), have been developed, with the implicit goal of enhancing cellular availability researchgate.netresearchgate.net. However, specific studies detailing the kinetics of cellular uptake, mechanisms of transport across the cell membrane, and the precise subcellular localization of this compound are not extensively detailed in the current body of scientific literature.

Understanding the mechanism by which a compound induces cell death is critical to its development as a potential therapeutic. Studies have indicated that this compound, similar to other betulin derivatives, can trigger programmed cell death, or apoptosis.

Research has confirmed a significant proapoptotic effect of betulin ester derivatives, including the diacetate form, against cancer cells researchgate.net. This was demonstrated using probes such as Annexin V and Propidium Iodide, which are standard markers for detecting apoptotic cells researchgate.net. Specifically, films containing a this compound-arabinogalactan (BDA-AG) complex were shown to induce apoptosis in 82% of cultured A549 lung adenocarcinoma cells biointerfaceresearch.com. Further evidence from in vitro tests on Ehrlich ascites tumor cells showed that the mechanism of cell death induced by these BDA-AG films was predominantly apoptotic nih.gov. This suggests that the cytotoxic activity of this compound is mediated, at least in part, by the activation of the apoptotic cascade.

In Vivo Animal Models

Following promising in vitro results, compounds are often tested in living organisms to assess their efficacy and effects within a complex biological system.

Xenograft models, which involve transplanting human tumor cells into immunocompromised animals, are a standard method for evaluating the in vivo antitumor activity of new compounds. Despite its demonstrated in vitro cytotoxicity, there is a notable lack of published studies specifically investigating the antitumor efficacy of this compound in animal xenograft models. Research has focused more extensively on other derivatives such as betulinic acid in this context.

Animal models that mimic specific human diseases are used to test the potential of compounds for a range of therapeutic applications beyond cancer.

Endotoxic Shock: There is currently no direct evidence from published studies on the use or efficacy of this compound in animal models of endotoxic or septic shock researchgate.net.

Alzheimer's Disease: While some commercial suppliers list this compound as a potential agent for Alzheimer's disease, specific preclinical studies in established animal models of this neurodegenerative condition have not been found in the scientific literature medchemexpress.com. General studies on triterpene derivatives have shown neuroprotective effects, but have not singled out this compound theses.cz.

Ischemia-Reperfusion Injury: Research has been conducted on various triterpenoids for their protective effects against ischemia-reperfusion injury researchgate.net. However, specific in vivo animal studies evaluating the efficacy of this compound in models of ischemia-reperfusion injury affecting organs such as the heart, kidney, or brain are not present in the available literature.

Assessment of Pharmacological Indicators

This compound, the acetylated derivative of betulin, exhibits modified physicochemical properties such as enhanced solubility and bioavailability, which may influence its pharmacological profile compared to the parent compound. chemimpex.combiosynth.com Preclinical studies in various in vitro and in vivo models have been conducted to assess its pharmacological indicators, revealing a spectrum of biological activities. These investigations primarily explore its antiviral, anticancer, and anti-inflammatory potential. chemimpex.combiosynth.com

Antiviral Activity

Research into the antiviral properties of betulin derivatives has identified this compound as a potent inhibitor of certain viruses. A key study focused on its efficacy against alphaviruses. In this research, 3,28-di-O-acetylbetulin (this compound) was the most potent derivative tested against the Semliki Forest virus (SFV). helsinki.fi The study identified that having a free or acetylated hydroxyl group at the C-3 position was a significant structural contributor to its anti-SFV activity. helsinki.fi

CompoundVirusModelPharmacological IndicatorFindingReference
This compound Semliki Forest virus (SFV)In vitroIC₅₀9.1 µM helsinki.fi

Anticancer and Pro-apoptotic Activity

This compound is actively investigated in oncological research for its potential as an anticancer agent. chemimpex.combiosynth.com Its mechanism of action is thought to involve the modulation of signal transduction pathways and the inhibition of enzymes and mediators linked to cellular proliferation. biosynth.com Studies indicate that this compound exerts pro-apoptotic effects on cancer cell lines, a key indicator of anticancer efficacy. biosynth.com This suggests its potential as a therapeutic agent in oncology, although detailed findings from specific in vitro or in vivo cancer models are part of ongoing research. biosynth.com

Anti-inflammatory and Other Activities

The pharmacological assessment of this compound includes its anti-inflammatory properties. chemimpex.comjacsdirectory.com Its structural similarity to steroids suggests a potential to act as an anti-inflammatory drug. nih.gov It is explored for its ability to modulate cellular pathways involved in inflammation. biosynth.com

Furthermore, literature suggests that this compound possesses other promising biological activities, including hepatoprotective, hypolipidemic, and antioxidant properties, making it a subject of interest for managing metabolic conditions. jacsdirectory.com

Future Directions and Research Gaps

Optimization of Synthesis and Production Processes

While laboratory-scale synthesis of Betulin (B1666924) diacetate is well-established, significant opportunities exist for process optimization, particularly for large-scale and industrial production. Future research is focused on developing more efficient, cost-effective, and environmentally benign methods.

One promising approach involves combining the extraction of betulin from birch bark with the acetylation step. A single-stage method that treats birch bark directly with acetic acid or a mixture of acetic acid and acetic anhydride (B1165640) has been proposed. nih.govjacsdirectory.com This consolidates two stages into one, potentially reducing time, energy, and material costs. Research has shown that optimizing reaction conditions, such as increasing the acetylation time from 0.5 to 18 hours, can significantly increase the concentration of Betulin diacetate in the final product from 33% to 84%. nih.gov Another optimized method using a mixture of 64% acetic anhydride and 36% acetic acid at 130°C for 48 hours reportedly leads to the total conversion of betulin to this compound without byproducts like lupeol (B1675499) or lupeol acetate (B1210297). jacsdirectory.com

Further advancements aim to streamline the process from raw material to purified product. One patented method describes a multi-step process involving the grinding of birch bark, separation of the desired fraction by flotation in water, followed by drying, acetylation, and subsequent isolation of this compound using supercritical carbon dioxide extraction. nih.govcaymanchem.com This "green" extraction technique avoids the use of large volumes of toxic organic solvents, aligning with modern ecological and economic standards. nih.gov

The development of scalable and efficient synthesis routes is critical. While methods for producing betulinic acid, a related compound, have been optimized using catalytic systems and streamlined extraction-oxidation processes, similar intensive research is needed for this compound. nih.govrsc.org The goal is to create a robust process that is simple, high-yielding, and economically viable for industrial application. jacsdirectory.com

Table 1: Comparison of this compound Synthesis Optimization Strategies

Optimization StrategyKey Reagents/ConditionsPrimary AdvantageReference
Single-Stage SynthesisAcetic acid; 18h reaction timeCombines extraction and acetylation; increases product concentration to 84% nih.gov
High-Conversion Synthesis64% Acetic Anhydride, 36% Acetic Acid; 130°C for 48hAchieves total conversion of betulin to diacetate with no byproducts jacsdirectory.com
Supercritical Fluid ExtractionSupercritical CO2 at 28-35 MPa and 50-100°CEcologically friendly; avoids toxic organic solvents nih.govcaymanchem.com

Elucidation of Further Molecular Mechanisms

The current understanding of this compound's molecular mechanisms remains in its infancy, with much of the available data extrapolated from its parent compound, betulin, and the related derivative, betulinic acid. This compound is known to possess anti-cancer and anti-inflammatory properties through the modulation of various signal transduction pathways. medchemexpress.combiosynth.com However, the specific targets and the nuances of its interactions are significant research gaps that need to be filled.

Future research should focus on verifying if this compound follows the same mechanistic pathways as its precursors. For instance, betulin is suggested to inhibit the MAPK (mitogen-activated protein kinase) signaling pathway, preventing the hyperphosphorylation of key proteins like ERK, JNK, and p38. tandfonline.com Betulinic acid has been shown to modulate a wider array of pathways, including JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, and PI3K/AKT/mTOR, and to inhibit the pro-inflammatory transcription factor NF-κB. nih.govmdpi.comfrontiersin.org Investigating whether this compound shares these targets is a crucial next step.

Furthermore, studies on other betulin derivatives have shown that they can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation. nih.gov Determining the effect of this compound on COX-2 and other inflammatory mediators like interleukins and nitric oxide synthase (iNOS) is essential for validating its potential as an anti-inflammatory agent. nih.gov Its pro-apoptotic effects in cancer cell lines are recognized, but the precise cascade of events—such as the roles of specific caspases, the influence on Bcl-2 family proteins, and the induction of mitochondrial membrane potential changes—requires detailed molecular studies. nih.govnih.gov

Development of Targeted Delivery Systems

A major hurdle in the clinical application of this compound and other triterpenes is their poor aqueous solubility and resulting low bioavailability. tandfonline.comresearchgate.net This limitation prevents effective systemic administration and necessitates the development of advanced drug delivery systems. This area represents a significant and promising direction for future research.

Nanotechnology offers a variety of platforms to overcome these challenges. The encapsulation of this compound into nanocarriers can enhance its solubility, protect it from premature degradation, and facilitate targeted delivery to pathological sites. Future work will likely focus on several types of systems:

Nanoparticles: Organic and inorganic nanoparticles, including solid lipid nanoparticles (SLN) and polymeric nanoparticles, can serve as effective carriers. tandfonline.com These systems can be engineered to improve drug loading and provide controlled release.

Micelles and Liposomes: Filomicelles (worm-like micelles) and liposomes are particularly attractive for their high drug-loading capacity and ability to encapsulate hydrophobic compounds like this compound. researchgate.net

Targeted Conjugates: A more sophisticated approach involves active targeting, where the delivery vehicle is decorated with ligands that bind to specific receptors overexpressed on cancer cells. mdpi.com For example, modifying nanocarriers with folic acid could target folate receptors common on many human carcinomas. researchgate.net Similarly, conjugating nanoparticles with peptides or antibody fragments (e.g., against HER2 or EGFR receptors) can direct the drug specifically to breast cancer cells, enhancing cellular uptake and therapeutic efficacy while minimizing off-target effects. mdpi.com

Complexes: Forming complexes with water-soluble polymers like arabinogalactan (B145846) has been shown to improve the solubility of this compound. researchgate.netnih.gov

The ultimate goal is to create a delivery system that not only increases bioavailability but also leverages the enhanced permeability and retention (EPR) effect for passive tumor accumulation and active targeting for receptor-mediated endocytosis. mdpi.com

Table 2: Emerging Targeted Delivery Systems for Betulin-related Compounds

Delivery SystemTargeting StrategyPotential AdvantageReference
FilomicellesFolic Acid LigandTargets Folate Receptors (FAR) on cancer cells researchgate.net
Hybrid Solid Lipid Nanoparticles (HSLN)L-leucine-PLGA ConjugateTargets L-amino acid transporters on breast cancer cells tandfonline.com
Polymeric NanoparticlesAntibody Fragments (e.g., Trastuzumab)Targets specific cell surface receptors (e.g., HER2) mdpi.com
Supramolecular ComplexesArabinogalactan PolymerImproves aqueous solubility through complexation researchgate.netnih.gov

Exploration of Combination Therapies with Existing Agents

To enhance therapeutic efficacy and overcome potential drug resistance, a critical future direction is the exploration of this compound in combination with existing therapeutic agents. The synergy between a natural compound and a conventional drug can often lead to improved outcomes at lower doses, thereby reducing toxicity.

Research on related compounds provides a strong rationale for this approach. For example, betulin has shown synergistic effects when co-administered with chemotherapy drugs like etoposide (B1684455) and cisplatin (B142131). tandfonline.com Betulinic acid has been co-encapsulated with docetaxel (B913) in nanoparticles for enhanced lung cancer therapy, leveraging the distinct anticancer mechanisms of each compound. mdpi.com This suggests that this compound could be paired with standard-of-care chemotherapeutics to target cancer cells through multiple pathways simultaneously.

An innovative strategy is the creation of co-drugs or bifunctional conjugates, where this compound is chemically linked to another active molecule. One study reported the synthesis of an ester derivative linking betulinic acid to dichloroacetate (B87207) (DCA), a molecule that targets cancer metabolism. nih.gov This co-drug was designed to be cleaved by intracellular esterases, releasing both agents directly within the cancer cell for a dual-pronged attack. nih.gov Similar strategies could be developed for this compound, tethering it to other anticancer agents or molecules that target specific tumor microenvironment features, such as hypoxia. nih.gov

Future studies should systematically screen for synergistic interactions between this compound and a panel of approved drugs for various cancers, which could fast-track its translation into clinical settings.

Addressing Potential Irritant Properties in this compound

For any compound being considered for therapeutic use, especially in dermatology, a thorough safety and toxicity profile is paramount. A key research gap for this compound is a comprehensive evaluation of its potential irritant properties.

Currently, available data from multiple material safety data sheets (MSDS) indicate that this compound is not classified as a hazardous substance and is not considered a skin or eye irritant. caymanchem.comlgcstandards.comextrasynthese.com One supplier explicitly states "on the skin: No irritant effect" and "on the eye: No irritating effect" based on the information provided to them. caymanchem.com Another source notes that based on available data, the classification criteria for skin corrosion/irritation are not met. lgcstandards.com

However, this lack of classification should be interpreted with caution, as it may reflect a lack of comprehensive testing rather than confirmed safety. Research on the parent compound, betulin, has revealed a high level of cytotoxicity towards normal, non-neoplastic cells, including murine and fish fibroblasts. nih.gov One study noted that while low concentrations of betulin (up to 5 µM) were not toxic to human skin fibroblasts, higher concentrations (≥10 µM) caused significant cell membrane damage. nih.gov This raises questions about the selective toxicity of betulin-family compounds and underscores the need for rigorous investigation.

Therefore, a critical future direction is to conduct formal toxicological studies on this compound. This includes standard skin and eye irritation tests (e.g., in vitro reconstructed human epidermis tests) and cytotoxicity assays on various normal human cell lines, particularly keratinocytes and fibroblasts. Addressing this research gap is essential to confirm the safety of this compound and to establish concentration thresholds for its potential use in topical and systemic formulations.

Q & A

Q. What are the standard methods for synthesizing betulin diacetate from birch bark, and how can purity be ensured?

this compound is typically synthesized via acetylation of betulin using acetic anhydride. A common protocol involves refluxing betulin with acetic anhydride in pyridine, followed by purification via column chromatography or recrystallization . To ensure purity (>95%), analytical techniques such as HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS are recommended. IR spectroscopy can confirm acetylation by detecting carbonyl (C=O) stretches at 1733 cm⁻¹ and ester C-O bands at 1241 cm⁻¹ .

Q. How can researchers validate the identity and purity of this compound in synthetic batches?

A combination of chromatographic and spectroscopic methods is essential:

  • HPLC : Use reverse-phase columns (e.g., C18) with UV detection at 210 nm. Retention times and spiking with authentic standards help confirm identity .
  • NMR : Key signals include singlet protons at 4.58–4.68 ppm (=CH₂) and quadruplet signals at 4.46 ppm (C-3 proton). Acetate methyl groups appear as singlets at 2.02–2.05 ppm .
  • Mass spectrometry : Look for molecular ion peaks at m/z 526.84 ([M+H]⁺) in LC-MS/MS .

Q. What solvent systems are optimal for extracting this compound from plant matrices?

Pressurized liquid extraction (PLE) with ethanol or methanol at 60–80°C achieves high yields. UAE (ultrasonic-assisted extraction) with water-organic solvent mixtures (e.g., ethanol:water 70:30) is also effective, as it enhances mass transfer without degrading the compound . Post-extraction, solvent evaporation under reduced pressure followed by chromatography improves purity.

Advanced Research Questions

Q. How can mechanochemical treatment enhance the bioavailability or antitumor activity of this compound?

Mechanochemical activation (e.g., ball milling) with arabinogalactan or other polymers modifies the crystalline structure of this compound, improving its solubility and dissolution rate. This method increases antitumor efficacy by enhancing cellular uptake. Studies show a 20–30% reduction in IC₅₀ values against melanoma cells after mechanochemical treatment .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

Discrepancies often arise from variations in assay conditions (e.g., incubation time, serum concentration) or impurities in test samples. To mitigate this:

  • Standardize assays using ISO-certified cell lines (e.g., A375 melanoma, MCF-7 breast cancer).
  • Pre-treat samples with preparative HPLC to ensure ≥98% purity .
  • Include positive controls (e.g., doxorubicin) and validate results via multiple assays (MTT, apoptosis markers) .

Q. How can response surface methodology (RSM) optimize this compound synthesis conditions?

RSM models (e.g., Box-Behnken design) can identify optimal reaction parameters:

  • Factors : Reaction time (2–6 hr), temperature (60–100°C), and molar ratio of betulin to acetic anhydride (1:2–1:5).
  • Responses : Yield (%) and purity (HPLC area%). Validation experiments often reveal optimal conditions at 80°C, 4 hr, and a 1:3 molar ratio, achieving 85–90% yield .

Q. What electrochemical or microbiological purification methods improve this compound scalability?

Electrochemical purification using ion-exchange resins (e.g., Amberlite IRA-400) removes acidic impurities. Microbiological methods, such as enzymatic hydrolysis with lipases, selectively cleave unwanted esters. These approaches reduce reliance on toxic solvents and achieve >98% purity with minimal waste .

Methodological Considerations

Q. How to design a D-optimal experimental plan for studying this compound’s ROS inhibition in blood cells?

  • Variables : Include this compound concentration (1–50 µM), incubation time (1–24 hr), and fluorescent probes (DCFH-DA, APF).
  • Response : ROS levels measured via flow cytometry.
  • Analysis : Use software like Design-Expert to generate a model and validate with ANOVA. This design minimizes runs while maximizing data robustness .

Q. What structural modifications enhance this compound’s pharmacokinetic properties?

  • C-28 oxidation : Convert to betulonic acid via CrO₃ in acetic acid, improving solubility .
  • Supramolecular complexes : Co-crystallize with cyclodextrins to enhance bioavailability .
  • Polymer conjugates : Attach PEG chains to prolong half-life in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betulin diacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Betulin diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.